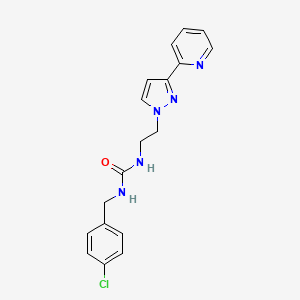
1-(4-chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, often referred to in literature as a pyridine derivative, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and the introduction of the chlorobenzyl and pyridine moieties. The detailed synthetic pathway can be referenced in specific studies focusing on similar urea derivatives.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on chloroethyl nitrosoureas have shown that modifications at the urea position can lead to enhanced cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve DNA cross-linking, which is crucial for their antineoplastic properties .
Antimicrobial Properties
The antimicrobial activity of pyridine derivatives has been well-documented. Compounds containing the pyridine ring often demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that similar compounds can disrupt biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, enhancing their potential as antibacterial agents .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : The ability to form DNA adducts leading to cross-linking.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.
- Biofilm Disruption : Interference with biofilm formation, which is critical for bacterial virulence.
Study 1: Antitumor Efficacy
A study investigating a series of urea derivatives found that modifications at the aromatic substituent significantly influenced their antitumor efficacy. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
Study 2: Antimicrobial Activity
In a comparative analysis, similar pyridine-based compounds were tested for their ability to inhibit biofilm formation. The results indicated that certain derivatives could inhibit biofilm formation by over 50%, showcasing their potential as therapeutic agents against persistent bacterial infections .
Research Findings Summary Table
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | <10 | DNA cross-linking |
| Similar Pyridine Derivative | Antimicrobial | 20 - 50 | Biofilm inhibition |
| Chloroethyl Nitrosourea | Antitumor | <5 | DNA cross-linking |
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-6-4-14(5-7-15)13-22-18(25)21-10-12-24-11-8-17(23-24)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBGODQJIUTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














